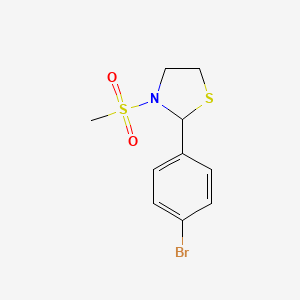![molecular formula C14H13NO2 B14162827 2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol CAS No. 3946-40-5](/img/structure/B14162827.png)
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol is a Schiff base compound derived from the condensation of salicylaldehyde and aniline. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol typically involves the condensation reaction between salicylaldehyde and aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniformity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as acetic anhydride (for esterification) or alkyl halides (for etherification) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Esters or ethers, depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol involves its ability to form stable complexes with metal ions. This chelation process can inhibit the activity of metalloenzymes, such as urease, by binding to the active site and preventing substrate access . The Schiff base structure also allows for interactions with biological membranes, enhancing its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid: Similar Schiff base with antimicrobial properties.
2-{[(2-{[(E)-(2-Hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol: Another Schiff base with urease inhibitory activity.
Uniqueness
2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol is unique due to its specific structure, which allows for versatile chemical reactivity and strong metal chelation properties. This makes it particularly effective in applications requiring metal ion coordination and enzyme inhibition.
Propiedades
Número CAS |
3946-40-5 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-[[(2-hydroxyphenyl)methylideneamino]methyl]phenol |
InChI |
InChI=1S/C14H13NO2/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17/h1-9,16-17H,10H2 |
Clave InChI |
UASXFKHZBZLKLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN=CC2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



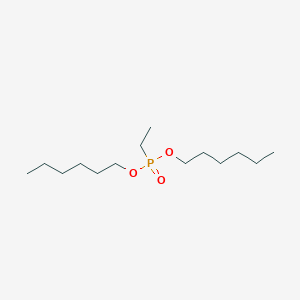
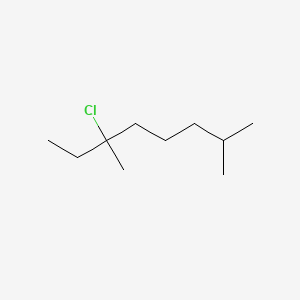
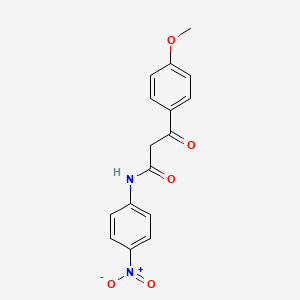

![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
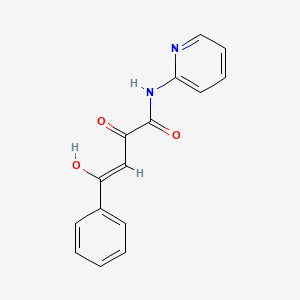

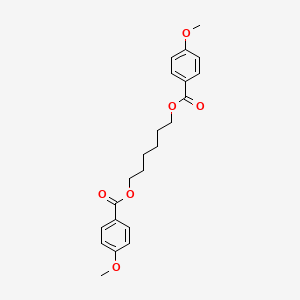

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
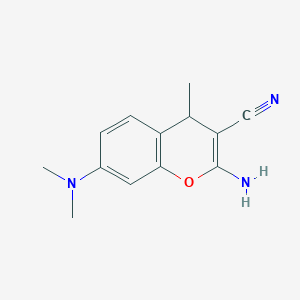
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
